molecular formula C17H25N3O3S B4740502 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide

Cat. No. B4740502
M. Wt: 351.5 g/mol
InChI Key: AOGRTXIQSFTGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. This compound is a potent inhibitor of chloride channels and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions through the channel, resulting in an inhibition of chloride ion transport across the cell membrane. This compound has also been found to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. This compound has also been found to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be effective at inhibiting chloride channels in a variety of cell types, making it a useful tool for studying the role of chloride channels in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels. This would allow for a more precise study of the role of chloride channels in various physiological processes. Another area of interest is the study of the role of chloride channels in the development of diseases such as cystic fibrosis and hypertension. Finally, the development of new methods for delivering this compound to specific cell types could allow for more targeted inhibition of chloride channels in vivo.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide has been extensively used in scientific research to study the role of chloride channels in various physiological processes. It has been found to be a potent inhibitor of chloride channels in a variety of cell types, including red blood cells, neurons, and cardiac myocytes. This compound has been used to study the role of chloride channels in the regulation of cell volume, pH regulation, and membrane potential.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18(2)24(22,23)20-11-8-15(9-12-20)17(21)19-10-7-14-5-3-4-6-16(14)13-19/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRTXIQSFTGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethyl-1-piperidinesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.